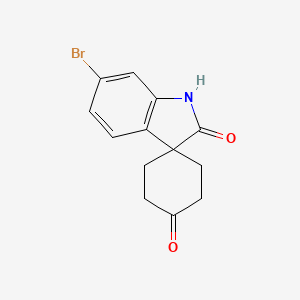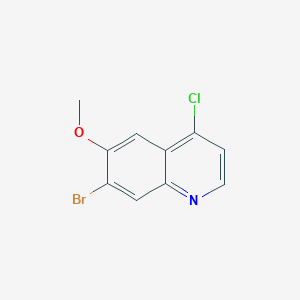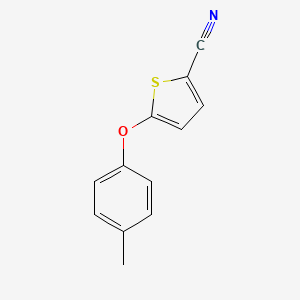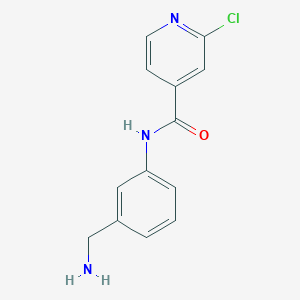
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C13H12ClN3O It is a derivative of pyridine and phenylamine, characterized by the presence of an aminomethyl group attached to the phenyl ring and a chloropyridine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminomethyl Phenyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a reduction reaction to form 3-aminomethylbenzyl chloride.
Coupling with Chloropyridine Carboxylic Acid: The intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the chloropyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Comparison: N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is unique due to the presence of both the aminomethyl phenyl and chloropyridine carboxamide groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloropyridine moiety enhances its potential for nucleophilic substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and interaction with biological targets.
属性
分子式 |
C13H12ClN3O |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c14-12-7-10(4-5-16-12)13(18)17-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2,(H,17,18) |
InChI 键 |
GEKLWZIMODLODJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)Cl)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
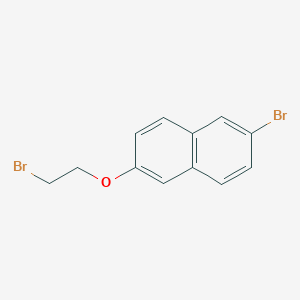
![4-Methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid](/img/structure/B8527076.png)
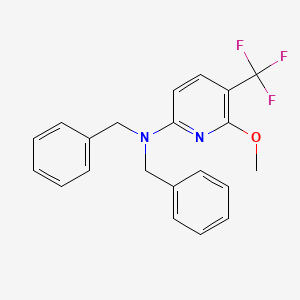
![isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbaMate](/img/structure/B8527097.png)
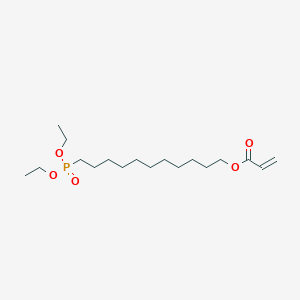
![N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide](/img/structure/B8527109.png)
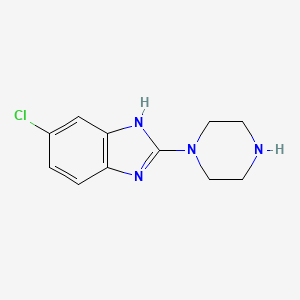
![3-[4-Chloro-2-(2-fluorobenzoyl)phenyl]prop-2-enenitrile](/img/structure/B8527123.png)
![Methyl 2-acetamido-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8527125.png)
